Cas no 859810-06-3 (1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one)

1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one is a chlorinated hydroxyketone derivative with a molecular structure featuring a butanone backbone substituted with a chloro, hydroxy, and methyl group on the phenyl ring. This compound is of interest in synthetic organic chemistry due to its functional groups, which make it a versatile intermediate for further derivatization. The presence of both chloro and hydroxy substituents enhances its reactivity in electrophilic and nucleophilic transformations, while the methyl group contributes to steric and electronic modulation. Its well-defined structure ensures consistency in applications such as pharmaceutical synthesis or material science research, where precise molecular control is critical.
1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one structure
859810-06-3 structure
商品名:1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one
CAS番号:859810-06-3
MF:C11H13ClO2
メガワット:212.672722578049
CID:5709307
PubChem ID:129863015

1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one 化学的及び物理的性質

名前と識別子

    • 859810-06-3
    • EN300-1276819
    • 1-(3-CHLORO-2-HYDROXY-5-METHYLPHENYL)BUTAN-1-ONE
    • 1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one
    • インチ: 1S/C11H13ClO2/c1-3-4-10(13)8-5-7(2)6-9(12)11(8)14/h5-6,14H,3-4H2,1-2H3
    • InChIKey: RPDRKRHPQSTXEK-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C)C=C(C=1O)C(CCC)=O

計算された属性

  • せいみつぶんしりょう: 212.0604073g/mol
  • どういたいしつりょう: 212.0604073g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 206
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 37.3Ų

1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1276819-100mg
1-(3-chloro-2-hydroxy-5-methylphenyl)butan-1-one
859810-06-3
100mg
$490.0 2023-10-01
Enamine
EN300-1276819-250mg
1-(3-chloro-2-hydroxy-5-methylphenyl)butan-1-one
859810-06-3
250mg
$513.0 2023-10-01
Enamine
EN300-1276819-2500mg
1-(3-chloro-2-hydroxy-5-methylphenyl)butan-1-one
859810-06-3
2500mg
$1089.0 2023-10-01
Enamine
EN300-1276819-500mg
1-(3-chloro-2-hydroxy-5-methylphenyl)butan-1-one
859810-06-3
500mg
$535.0 2023-10-01
Enamine
EN300-1276819-1.0g
1-(3-chloro-2-hydroxy-5-methylphenyl)butan-1-one
859810-06-3
1g
$0.0 2023-06-08
Enamine
EN300-1276819-1000mg
1-(3-chloro-2-hydroxy-5-methylphenyl)butan-1-one
859810-06-3
1000mg
$557.0 2023-10-01
Enamine
EN300-1276819-10000mg
1-(3-chloro-2-hydroxy-5-methylphenyl)butan-1-one
859810-06-3
10000mg
$2393.0 2023-10-01
Enamine
EN300-1276819-50mg
1-(3-chloro-2-hydroxy-5-methylphenyl)butan-1-one
859810-06-3
50mg
$468.0 2023-10-01
Enamine
EN300-1276819-5000mg
1-(3-chloro-2-hydroxy-5-methylphenyl)butan-1-one
859810-06-3
5000mg
$1614.0 2023-10-01

1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one 関連文献

1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-oneに関する追加情報

1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one: A Comprehensive Overview

The compound CAS No. 859810-06-3, commonly referred to as 1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one, is a fascinating organic molecule with a diverse range of applications and properties. This compound has garnered significant attention in recent years due to its unique structural features and potential uses in various industries. In this article, we will delve into the chemical structure, synthesis, properties, applications, and the latest research findings related to this compound.

At its core, 1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one is an aromatic ketone with a substituted phenyl ring and a butanone moiety. The phenyl ring is substituted with a chlorine atom at the 3-position, a hydroxyl group at the 2-position, and a methyl group at the 5-position. This substitution pattern imparts unique electronic and steric properties to the molecule, making it highly versatile for various chemical reactions and applications. The butanone group further enhances the molecule's reactivity and functional versatility.

Recent studies have highlighted the importance of CAS No. 859810-06-3 in the field of medicinal chemistry. Researchers have explored its potential as a precursor for synthesizing bioactive compounds with anti-inflammatory, antioxidant, and antimicrobial properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes associated with neurodegenerative diseases. This finding underscores its potential role in drug discovery and development.

In terms of synthesis, 1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one can be prepared through various methods, including Friedel-Crafts acylation and nucleophilic aromatic substitution. These methods allow for precise control over the substitution pattern on the phenyl ring, enabling the synthesis of structurally diverse derivatives. Recent advancements in catalytic asymmetric synthesis have also made it possible to produce enantiomerically enriched versions of this compound, which are valuable for chiral pharmaceutical applications.

The physical and chemical properties of this compound are equally intriguing. It has a melting point of approximately 125°C and a boiling point around 280°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory-scale reactions. The presence of electron-withdrawing groups like chlorine and hydroxyl on the phenyl ring enhances its reactivity toward electrophilic substitution reactions, while the butanone group contributes to its ability to participate in nucleophilic attacks.

Beyond medicinal chemistry, CAS No. 859810-06-3 has found applications in materials science and agrochemicals. For example, researchers have investigated its use as a building block for synthesizing advanced polymers with tailored mechanical and thermal properties. In the agrochemical sector, derivatives of this compound have shown promise as plant growth regulators and pest control agents due to their ability to interact with specific biochemical pathways in plants and insects.

The environmental impact of 1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one has also been a topic of recent research. Studies have examined its biodegradability under different environmental conditions, with findings suggesting that it undergoes rapid degradation in aerobic soil systems. This is particularly important for assessing its potential risks to ecosystems when used in agricultural or industrial settings.

In conclusion, CAS No. 859810-06-3, or 1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one, is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure, versatile reactivity, and diverse applications make it an intriguing subject for both academic research and industrial innovation. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in advancing modern chemistry.

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